2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound This compound features a pyrido[1,2-a]pyrimidin-4-one core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including cyclization, condensation, and functional group modificationsThe reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes . For example, it may interfere with DNA synthesis or protein function, resulting in antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one: This compound shares a similar core structure and exhibits comparable biological activities.
2-thio-containing pyrimidines: These compounds have similar functional groups and are studied for their diverse biological activities.
Quinazolin-4-one derivatives: These compounds also contain a pyrimidine moiety and are known for their antimicrobial and antiviral properties.
Uniqueness
2-(dipropylamino)-7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple chemical reactions and its promising biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H28N4O2S2 |
---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H28N4O2S2/c1-5-10-24(11-6-2)19-16(13-17-21(28)25(12-7-3)22(29)30-17)20(27)26-14-15(4)8-9-18(26)23-19/h8-9,13-14H,5-7,10-12H2,1-4H3/b17-13- |
InChI Key |
WDFOUBMKJKWYLT-LGMDPLHJSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N(CCC)CCC)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N(CCC)CCC)SC1=S |
Origin of Product |
United States |
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